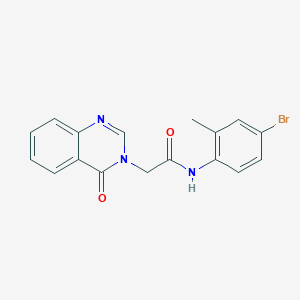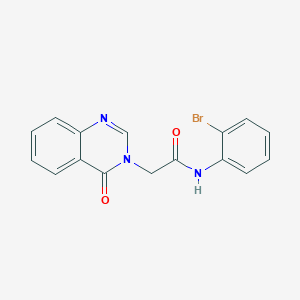![molecular formula C21H21BrN2O4 B277611 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BBI608, is a small molecule drug that has been developed as an anti-cancer agent. This compound has been shown to have promising results in preclinical studies and is currently in clinical trials for various types of cancer.
作用機序
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one works by inhibiting the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. This compound binds to a protein called Dishevelled, which is involved in the Wnt signaling pathway. By binding to Dishevelled, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one prevents the activation of downstream proteins involved in cell proliferation and differentiation. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one also inhibits cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-cancer activity in various preclinical studies. This compound has been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. In addition, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is that it has been shown to have anti-cancer activity in various preclinical studies. This compound has also been found to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is that it is still in clinical trials and its safety and efficacy have not been fully established.
将来の方向性
There are several future directions for 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one research. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with Dishevelled. Another direction is to explore the potential of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as a combination therapy with other anti-cancer agents. Additionally, further preclinical and clinical studies are needed to fully establish the safety and efficacy of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as an anti-cancer agent.
合成法
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized by a multi-step process involving the reaction of various intermediates. The first step involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-α,β-unsaturated ketone. This intermediate is then reacted with morpholine and formaldehyde to obtain 3-(morpholin-4-ylmethyl)-3-oxopropyl-4-bromo-1H-indole-2-carboxylate. The final step involves the reaction of this intermediate with hydroxylamine hydrochloride and sodium acetate to obtain 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.
科学的研究の応用
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer activity in various preclinical studies. This compound has been found to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. In addition, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
分子式 |
C21H21BrN2O4 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC名 |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H21BrN2O4/c22-16-7-5-15(6-8-16)19(25)13-21(27)17-3-1-2-4-18(17)24(20(21)26)14-23-9-11-28-12-10-23/h1-8,27H,9-14H2 |
InChIキー |
OPSGJKAMHLCCGJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O |
正規SMILES |
C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)










![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)